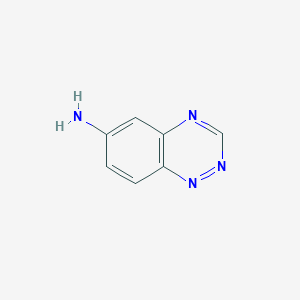

1,2,4-Benzotriazin-6-amine

Description

Significance of Nitrogen-Containing Heterocycles in Synthetic Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in the world of organic chemistry, demonstrating a ubiquitous presence in natural products, pharmaceuticals, and functional materials. Current time information in Bangalore, IN.scispace.com Their structural and functional diversity, which arises from the presence and nature of the nitrogen heteroatom, allows them to mimic a variety of endogenous metabolites and natural products, making them pivotal in modern drug design. researchgate.net In fact, a significant majority of FDA-approved small-molecule drugs feature a nitrogen-containing heterocyclic core. nih.gov

The significance of these compounds extends beyond medicinal applications. They are integral to the fields of agrochemicals, dyes, and polymers. researchgate.net Furthermore, their ability to act as ligands in transition-metal catalysis and as organocatalysts has amplified their importance in synthetic chemistry, driving continuous demand for more efficient and versatile methods for their preparation. Current time information in Bangalore, IN.scispace.com

Historical Development of 1,2,4-Benzotriazine (B1219565) Chemistry

The journey of 1,2,4-benzotriazine chemistry began in the late 19th century and has since evolved through various synthetic innovations.

Early Synthetic Endeavors and Discoveries

The first synthesis of a 1,2,4-benzotriazine derivative was reported by Bischler in 1889. scispace.com This pioneering work laid the foundation for the exploration of this new class of heterocyclic compounds. Early methods often involved multi-step procedures and sometimes resulted in unexpected products. For instance, the reduction of 2-nitrophenylhydrazone of cyclohexanone (B45756) with sodium dithionite (B78146) yielded a yellow compound which was later identified as a dihydro-1,2,4-benzotriazine derivative, a discovery that opened up new synthetic pathways. nih.govresearchgate.netmdpi.com

Evolution of Synthetic Methodologies for 1,2,4-Benzotriazine Derivatives

Over the decades, the synthesis of 1,2,4-benzotriazines has seen significant advancements, moving from classical condensation reactions to more sophisticated and efficient catalytic methods.

Early approaches often relied on the cyclization of precursors like N-(2-aminoaryl)hydrazides and the oxidation of 2-aminophenylhydrazones. researchgate.net A notable method involved the reaction of 1,2-benzenediamines with thiosemicarbazide (B42300) under basic conditions, which was later found to produce benzimidazoline-2-thione instead of the expected dihydro-1,2,4-benzotriazine-3-thione. scispace.com

More contemporary methods have focused on improving yield, selectivity, and substrate scope. Copper-catalyzed coupling reactions have emerged as a powerful tool. For example, a method developed by Ma and coworkers involves the Cu-catalyzed coupling of 2-haloaryl or arylamides with N-protected hydrazine (B178648), followed by oxidation and in situ cyclization to afford 1,2,4-benzotriazines in excellent yields. scispace.com Other modern approaches include [4+2] cycloaddition reactions and the use of solid-phase synthesis techniques to create libraries of benzotriazine derivatives. scispace.comresearchgate.net The development of one-pot syntheses and the use of milder reagents have also been key areas of progress. osi.lvmdpi.com

Structural Characteristics of the 1,2,4-Benzotriazine Nucleus

The 1,2,4-benzotriazine nucleus is a bicyclic heteroaromatic system where a benzene (B151609) ring is fused to a 1,2,4-triazine (B1199460) ring. This fusion imparts a unique set of electronic and structural properties to the molecule. The presence of three nitrogen atoms in the six-membered ring significantly influences its reactivity and physical properties.

The planarity of the aromatic system is a key feature, although the introduction of substituents can lead to conformational variations. nih.govacs.org Spectroscopic techniques are invaluable for elucidating the structure of 1,2,4-benzotriazine derivatives.

| Spectroscopic Data for the 1,2,4-Benzotriazine Nucleus | |

| Technique | Characteristic Features |

| ¹H NMR | Aromatic protons typically appear in the range of δ 6.5-8.9 ppm. The chemical shifts are influenced by the substitution pattern on both the benzene and triazine rings. oup.comresearchgate.netacs.orgnih.gov |

| ¹³C NMR | The carbon signals are characteristic of the fused aromatic system, with variations depending on the electronic nature of the substituents. mdpi.comacs.orgnih.govacs.org |

| IR Spectroscopy | Characteristic bands for the benzotriazine ring are observed, often near 1320 cm⁻¹ and 1010 cm⁻¹. The C=N stretching vibrations are also prominent. oup.com |

| UV-Vis Spectroscopy | Typically shows absorption bands corresponding to π-π* and n-π* transitions. The n-π* transition, characteristic of the triazine ring, is often observed in the 350-400 nm region. oup.comacs.orgthieme-connect.de |

Overview of Research Trajectories for Aminated Benzotriazines

The introduction of an amino group onto the 1,2,4-benzotriazine scaffold has been a particularly fruitful area of research, leading to compounds with a wide range of biological activities. The position of the amino group significantly influences the properties and potential applications of the resulting molecule.

Research has shown that 3-amino-1,2,4-benzotriazine analogues exhibit anti-tumor effects and can act as inhibitors of protein kinases such as Src. scispace.comresearchgate.net Furthermore, 3-amino-1,2,4-benzotriazine 1,4-dioxide, also known as Tirapazamine (B611382), is a well-known hypoxia-selective anticancer agent that has undergone extensive clinical trials. nih.govnih.govnih.gov

The synthesis of 6-aminobenzotriazinone derivatives has also been explored, with these compounds serving as intermediates for further functionalization. scispace.com The amino group provides a handle for the introduction of various substituents, allowing for the fine-tuning of the molecule's properties for specific applications in drug discovery and materials science. nih.gov The investigation of aminated benzotriazines continues to be an active area of research, with a focus on developing novel derivatives with enhanced biological efficacy and unique material properties.

Data on 1,2,4-Benzotriazin-6-amine

Below are the available physical and chemical properties for the specific compound of interest, this compound.

| Property | Value |

| CAS Number | 98437-00-4 alfa-chemistry.comchemicalbook.com |

| Molecular Formula | C₇H₆N₄ |

| Molecular Weight | 146.15 g/mol |

| Appearance | Not explicitly available, likely a solid. |

| Melting Point | Not available. |

| Boiling Point | Not available. |

| Solubility | Likely soluble in organic solvents. chemicalbook.com |

Structure

3D Structure

Properties

CAS No. |

96461-65-3 |

|---|---|

Molecular Formula |

C7H6N4 |

Molecular Weight |

146.15 g/mol |

IUPAC Name |

1,2,4-benzotriazin-6-amine |

InChI |

InChI=1S/C7H6N4/c8-5-1-2-6-7(3-5)9-4-10-11-6/h1-4H,8H2 |

InChI Key |

XQOHGKPGACFQFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)N=CN=N2 |

Origin of Product |

United States |

Chemical Reactivity and Functionalization Strategies of 1,2,4 Benzotriazin 6 Amine

Intrinsic Reactivity of the 1,2,4-Benzotriazine (B1219565) Core

The reactivity of the 1,2,4-benzotriazine ring system is characterized by its susceptibility to both nucleophilic and electrophilic attack, its capacity to undergo electrochemical transformations, and its ability to participate in ring rearrangements and fusions to form novel heterocyclic systems.

Nucleophilic and Electrophilic Reactivity Patterns

The 1,2,4-benzotriazine system displays distinct patterns of reactivity towards nucleophiles and electrophiles. The electron-deficient nature of the triazine ring makes it susceptible to nucleophilic attack. For instance, nucleophilic aromatic substitution (SNAr) reactions can occur, particularly when a good leaving group is present on the ring. frontiersin.orgnih.gov The reactivity in these reactions is influenced by the nature of the nucleophile and the solvent. frontiersin.org For example, the reaction of 4-chloroquinazoline (B184009) with aniline (B41778) and hydrazine (B178648) demonstrates how the substrate's heteroatoms can be activated by the reaction medium and the nucleophile. frontiersin.org

Conversely, the benzene (B151609) ring portion of the benzotriazine core can undergo electrophilic aromatic substitution, although the electron-withdrawing effect of the triazine ring can deactivate the benzene ring towards electrophiles. The position of substitution is directed by the existing substituents on the benzene ring. The formation of a Wheland intermediate is a key step in these reactions, and its stability, influenced by resonance, determines the regioselectivity of the substitution. unibo.it

Electrochemical Behavior and Redox Processes

The electrochemical properties of 1,2,4-benzotriazines have been a subject of significant study, particularly in the context of their N-oxide derivatives which have applications as anticancer and radiation-sensitizing agents. nih.gov The redox behavior of these compounds is often investigated using techniques like cyclic voltammetry. acs.org

Studies on 1,3-diphenyl-1,2,4-benzotriazin-7(1H)-ones have shown that these compounds can accept electrons to form stable radical anions and dianions in reversible processes. acs.org The electron-accepting ability is influenced by substituents at the N1 and C3 positions, with those at C3 having a combined mesomeric and inductive effect, while N1 substituents primarily exert an inductive effect. acs.org

The electrochemical reduction of benzotriazine di-N-oxides involves a 4-electron addition and subsequent loss of the N-oxide groups, yielding the benzotriazine heterocycle. nih.gov This resulting heterocycle is also redox-active, undergoing a reversible 2-electron reduction. nih.gov The one-electron reduction of 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) and its analogs leads to the formation of oxidizing radicals. nih.gov The first reduction step for tirapazamine (B611382) and its mono- and zero-N-oxides is a reversible one-electron addition, forming a stable anion radical. nih.gov

Table 1: Electrochemical Data for Selected 1,2,4-Benzotriazinone Derivatives acs.org

| Compound | E¹/₂⁻¹/⁰ (V) | E¹/₂⁻²/⁻¹ (V) |

| 1,3-diphenyl-1,2,4-benzotriazin-7(1H)-one | -1.20 | - |

| Compound with C3 trifluoromethyl and C7 ylidenemalononitrile groups | ~ -0.65 | - |

| Trifluoromethyl-substituted thiadiazolo-fused ylidenemalononitrile | -0.64 | -1.35 |

| Non-fused ylidenemalononitrile | -0.66 | -1.40 |

Ring Transformation and Rearrangement Reactions (e.g., Ring Contraction)

The 1,2,4-benzotriazine ring system can undergo various transformations and rearrangements. A notable reaction is reductive ring contraction. The use of strong reducing agents like zinc or copper can lead to the formation of benzimidazoles from benzotriazines. acs.orgresearchgate.net

Another interesting transformation is the thermal ring contraction of 1,4-thiazino-fused analogues of benzotriazinones. Thermolysis of these compounds leads to the formation of triazafluoranthenones. acs.org Additionally, flash vacuum pyrolysis of substituted scispace.comnih.govacs.orgtriazolo[3,4-c] scispace.comnih.govacs.orgbenzotriazines can cause an unexpected valence bond isomerization to the linearly fused scispace.comnih.govacs.orgtriazolo[4,3-b] scispace.comnih.govacs.orgbenzotriazine derivatives. conicet.gov.ar

A different type of ring transformation involves the oxidation of N-amino-quinoxalones, which can lead to the formation of 1,2,4-benzotriazines through a likely mechanism involving ring expansion of a nitrene intermediate. rsc.org

Reactions Leading to Novel Fused Heterocyclic Systems

The 1,2,4-benzotriazine scaffold serves as a building block for the synthesis of more complex, fused heterocyclic systems. scispace.com One approach involves the reaction of 1,2,4-benzotriazinones with tetrasulfur tetranitride (S₄N₄) to create 1,2,5-thiadiazolo-fused benzotriazinones. acs.org This fusion, however, does not significantly alter the redox behavior of the core system but does enhance its UV-vis absorption profile. acs.org

Furthermore, the reaction of amidrazones with benzo- and naphtho-1,4-quinones provides a one-step synthesis of benzo- and naphtho-1,2,4-triazin-6(4H)-ones. arkat-usa.org Palladium-catalyzed intramolecular cyclization reactions represent another powerful tool for constructing novel fused systems, such as quinoline-fused benzimidazoles, from precursors that can be related to the benzotriazine family. bohrium.com The versatility of the 1,2,4-benzotriazine core allows for its incorporation into a wide array of fused polycyclic structures, including those with five- and six-membered rings containing other heteroatoms. researchgate.net

Derivatization of the Amino Group at Position 6 (or other aminated positions)

The amino group on the 1,2,4-benzotriazine ring, particularly at the 6-position, is a key site for functionalization, allowing for the modification of the molecule's properties and the introduction of diverse chemical entities.

Amine Functionalization Methodologies

A variety of methods can be employed to derivatize the amino group of 1,2,4-benzotriazin-6-amine. These methodologies are often analogous to those used for functionalizing other aromatic and heterocyclic amines.

Table 2: Common Amine Functionalization Reactions

| Reaction Type | Reagent Class | Resulting Functional Group |

| Acylation | Acyl halides, Anhydrides | Amide |

| Alkylation | Alkyl halides | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Diazotization followed by Sandmeyer or related reactions | Nitrous acid, Copper salts | Halogen, Cyano, etc. |

| Reductive Amination | Aldehydes/Ketones, Reducing agent | N-Alkyl/N-Aryl Amine |

| Coupling Reactions | Boronic acids (Suzuki), etc. | N-Aryl Amine |

The amino group can undergo acylation with acyl halides or anhydrides to form amides. It can also be alkylated using alkyl halides, although this can sometimes lead to mixtures of mono- and di-alkylated products. nsf.gov Reductive amination with aldehydes or ketones provides a controlled method for N-alkylation. researchgate.net

For the formation of C-N bonds, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools, though they often require pre-functionalized starting materials. shu.ac.uk More direct C-H amidation techniques are also being developed. shu.ac.uk

Derivatization reagents are also frequently used to modify amines for analytical purposes, such as improving their detection in chromatography. researchgate.net Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) react rapidly with primary and secondary amines to form highly fluorescent derivatives that are stable and easily analyzed. nih.gov

Introduction of Spectroscopic Tags via Amine Derivatization

The primary amine group at the C6 position of this compound serves as a versatile chemical handle for the introduction of spectroscopic tags. This process, known as derivatization, involves reacting the amine with a specific reagent to covalently attach a reporter molecule, thereby altering the analyte's physicochemical properties to facilitate detection and quantification. researchgate.netsigmaaldrich.com The goal of derivatization is to make the target molecule more amenable to analysis by techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC), often by increasing its volatility or enhancing its detectability. sigmaaldrich.comresearchgate.net

For analyses requiring high sensitivity, such as in metabolomics or clinical applications, fluorogenic derivatization is a common strategy. thermofisher.comscispace.com Reagents for this purpose are typically non-fluorescent themselves but react with primary amines to yield highly fluorescent products. This approach minimizes background fluorescence and allows for ultra-sensitive detection, with some methods achieving subattomole (<10⁻¹⁸ moles) sensitivity. thermofisher.com The amine group of this compound can be targeted by a variety of these reagents to introduce a fluorescent tag.

Commonly used derivatization reagents for primary amines include:

o-phthaldialdehyde (OPA) and naphthalene-2,3-dicarboxaldehyde (NDA) : These aromatic dialdehydes react with primary amines in the presence of a thiol or cyanide to form fluorescent isoindole derivatives. thermofisher.com

Fluorescamine : This reagent reacts rapidly with primary amines to form a stable, highly fluorescent pyrrolinone product. thermofisher.com

6-Aminoquinoloyl-N-hydroxysuccinimidyl carbamate (AQC) : This reagent is part of a commercially available kit used to derivatize amines for improved retention in reversed-phase liquid chromatography and sensitive fluorescence detection. scispace.com

ATTO-TAG® Reagents : Molecules like 3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA) and 3-(2-furoyl)quinoline-2-carboxaldehyde (B152673) (FQ) are designed for ultrasensitive detection of primary amines in capillary electrophoresis and HPLC. thermofisher.com

The derivatization process typically involves mixing the analyte with the reagent under specific pH and temperature conditions to ensure a complete and quantitative reaction. sigmaaldrich.com By converting the polar amine group into a larger, often nonpolar, derivative, this technique not only adds a spectroscopic tag but can also improve the chromatographic behavior of the molecule. sigmaaldrich.comresearchgate.net

Formation of Stable Radical Species (e.g., Blatter Radicals)

The 1,2,4-benzotriazine scaffold is a direct precursor to a class of exceptionally stable nitrogen-centered free radicals known as Blatter radicals. db-thueringen.deresearchgate.net These radicals, first reported in 1968, are of significant interest for applications in functional materials, including molecular magnets, liquid crystals, and organic batteries, due to their remarkable bench-top stability and tunable properties. db-thueringen.denih.govmdpi.com

The formation of a Blatter radical involves the one-electron oxidation of the corresponding 1,4-dihydrobenzo[e] acs.orgacs.orgresearchgate.nettriazine. mdpi.com This dihydro precursor is typically synthesized through the cyclization of an appropriate acyclic precursor. A widely explored and versatile method for generating these radical precursors is the oxidative cyclization of N-aryl-N'-[2-amino(het)aryl]amidrazones. researchgate.netmdpi.com

Key synthetic strategies leading to Blatter radicals include:

Classical Route : This pathway involves the in-situ oxidation of amidrazone intermediates to form 1,2,4-triazabutadienes, which then undergo an electrocyclic ring closure to yield the dihydrobenzotriazine. Subsequent oxidation, often by air, generates the stable Blatter radical. nih.govresearchgate.net

Blatter's Original Synthesis : An early route involved the reduction of an N'-(2-nitrophenyl)hydrazide to the corresponding N'-(2-aminophenyl)hydrazide. acs.org Heating this amino intermediate in acetic acid leads to cyclodehydration, forming the oxidatively unstable dihydrobenzotriazine, which rapidly converts to the Blatter radical. acs.org

Modern Optimized Routes : Recent advancements have focused on optimizing the cyclization of amidrazones. For instance, using a combination of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and a palladium on carbon (Pd/C) catalyst can directly yield Blatter radicals from amidrazones via an oxidative cyclization. researchgate.netmdpi.com

The unpaired electron in a Blatter radical is delocalized across the heterocyclic ring system, which contributes to its high stability. nih.gov The presence of an amino group on the benzotriazine framework, as in derivatives of this compound, would influence the electronic properties and stability of the resulting radical species.

Structure-Reactivity Relationships within 1,2,4-Benzotriazine Frameworks

The chemical reactivity and physical properties of the 1,2,4-benzotriazine core are highly dependent on the nature and position of its substituents. By systematically modifying the structure, researchers can fine-tune the electronic and electrochemical characteristics of these compounds for specific applications.

Influence of Substituents on Electronic Structure and Reactivity

Substituents exert a profound influence on the electronic structure of the benzo[e] acs.orgacs.orgresearchgate.nettriazine ring system. acs.org These effects can be systematically studied by introducing a variety of functional groups and analyzing the resulting changes in spectroscopic and electrochemical properties. acs.orgresearchgate.net The C3 position is particularly important for modulating the electronic character of the heterocycle. acs.org

Studies on a series of C3-substituted benzo[e] acs.orgacs.orgresearchgate.nettriazines have shown that the electronic nature of the substituent significantly impacts the π–π*(1) transition energy observed in UV-vis spectroscopy. acs.orgresearchgate.net A strong correlation has also been established between the ¹H NMR chemical shifts of protons on the benzene ring and the Hammett substituent constant (σp), indicating a clear transmission of electronic effects from the C3 substituent to the fused aromatic ring. acs.orgresearchgate.net

The position of the substituent is also critical. X-ray crystallographic and computational studies have revealed that:

C3 Substituents : Aryl groups at the C3 position are typically co-planar with the benzotriazine ring, allowing for both inductive and mesomeric (resonance) effects to influence the system's electrochemistry. acs.org

N1 Substituents : In contrast, aryl groups at the N1 position are generally twisted out of the plane of the heterocycle due to steric hindrance with the C8 hydrogen. acs.org Consequently, their influence is primarily inductive. acs.org

This differential influence allows for targeted modification of the molecule's properties. For example, introducing electron-withdrawing or electron-donating groups at the C3 position can predictably alter the reactivity and absorption spectra of the benzotriazine core. acs.orgresearchgate.net

Table 1: Effect of C3 Substituent on the π–π(1) Transition Energy of Benzo[e] acs.orgacs.orgresearchgate.nettriazines* This table is representative of the types of data found in the literature and is based on findings reported in scientific studies. acs.org

| Substituent at C3 | Transition Energy (eV) | Hammett Constant (σp) |

| OMe | 3.12 | -0.27 |

| NHPh | 3.15 | -0.66 |

| Ph | 3.20 | -0.01 |

| CN | 3.28 | 0.66 |

| PO(OEt)₂ | 3.31 | 0.53 |

Modulation of Redox Properties through Structural Modifications

The redox properties of 1,2,4-benzotriazines can be systematically tuned through targeted structural modifications, making them promising candidates for electron-accepting components in electronic devices. acs.org Cyclic voltammetry (CV) is a key technique used to measure the reduction potentials of these compounds and quantify the impact of different functional groups on their electron affinity. acs.orgacs.org

Research on quinoidal 1,2,4-benzotriazines has demonstrated that their electron-accepting capabilities can be significantly enhanced by introducing electron-withdrawing groups. acs.orgacs.org Starting with a parent compound like 1,3-diphenyl-1,2,4-benzotriazin-7(1H)-one, which has a first reduction potential (E¹₁/₂) of -1.20 V, strategic substitutions can lead to substantially less negative reduction potentials, indicating a greater ease of reduction and higher electron affinity. acs.orgacs.org

Key structural modifications and their effects include:

Substitution at C3 : Replacing a phenyl group at the C3 position with a powerful electron-withdrawing trifluoromethyl (CF₃) group significantly improves the electron affinity. acs.org

Modification at C7 : Converting the C7 carbonyl group to a more strongly electron-withdrawing ylidenemalononitrile moiety also results in a dramatic improvement in electron-accepting ability. acs.org

Combined Effects : The most significant improvements are achieved when these modifications are combined. A derivative featuring both a C3-trifluoromethyl group and a C7-ylidenemalononitrile group exhibits a first reduction potential of approximately -0.65 V, a substantial anodic shift from the -1.20 V of the parent compound. acs.orgacs.org

Ring Fusion : Fusing a 1,2,5-thiadiazole (B1195012) ring at the C5-C6 positions was found to have a minimal effect on the redox behavior but did enhance the UV-vis absorption profile of the molecule. acs.orgacs.org

Table 2: Influence of Structural Modifications on the Reduction Potentials of 1,2,4-Benzotriazine Derivatives Data sourced from cyclic voltammetry studies on quinoidal 1,2,4-benzotriazines. acs.orgacs.org

| N1-Substituent | C3-Substituent | C7-Moiety | First Reduction Potential (E¹₁/₂ vs Fc/Fc⁺) |

| Phenyl | Phenyl | Carbonyl | -1.20 V |

| Pentafluorophenyl | Phenyl | Carbonyl | -1.06 V |

| Phenyl | Pyrid-2-yl | Carbonyl | -1.16 V |

| Phenyl | Trifluoromethyl | Carbonyl | -0.91 V |

| Phenyl | Phenyl | Ylidenemalononitrile | -0.73 V |

| Phenyl | Trifluoromethyl | Ylidenemalononitrile | -0.66 V |

These findings demonstrate that a clear structure-property relationship exists, allowing for the rational design of 1,2,4-benzotriazine-based materials with tailored redox characteristics. acs.org

Advanced Characterization Techniques and Spectroscopic Analysis in 1,2,4 Benzotriazin 6 Amine Research

X-ray Diffraction for Solid-State Structure Elucidation

X-ray diffraction is an indispensable tool for determining the precise three-dimensional arrangement of atoms in the crystalline solid-state of 1,2,4-benzotriazine (B1219565) derivatives. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their chemical reactivity and biological activity.

Single-crystal X-ray diffraction studies have been instrumental in confirming the molecular structures of a variety of 1,2,4-benzotriazine derivatives. nih.govnih.govnih.govscispace.com For instance, the structures of several energetic compounds based on the benzotriazine framework have been unequivocally confirmed by this method. nih.gov Similarly, the crystal structures of imidazole (B134444) and benzotriazole (B28993) substituted piperidin-4-one derivatives have been determined, providing a solid basis for understanding their structure-activity relationships. nih.gov

In a study on 3-cyclopropyl-1,2,4-benzotriazine 1,4-di-N-oxide, a tirapazamine (B611382) analog, single-crystal X-ray analysis revealed that the compound crystallizes in the monoclinic space group C2/c. nih.gov The detailed crystallographic data obtained from this analysis provides a precise model of the molecule's solid-state conformation. nih.gov Furthermore, research on organic luminescent cocrystals based on benzotriazole derivatives has utilized single-crystal X-ray diffraction to elucidate their microstructures. nih.gov

These analyses often reveal key intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. researchgate.netdntb.gov.uamdpi.com For example, in some benzotriazole derivatives, intermolecular hydrogen bonds create extended networks in the crystal lattice. mdpi.com In certain methyl 3-aryl-1,2,4-benzotriazine-6-carboxylates, molecules are linked into chains by π–π stacking interactions involving the benzotriazine units. dntb.gov.ua

For instance, in 1,3-diaryl-1,2,4-benzotriazinyls, X-ray studies have shown that while the C3-aryl groups are typically coplanar with the benzotriazine ring, the N1-aryl groups are twisted out of the plane due to steric interactions. acs.org This twisting has important implications for the electronic properties of the molecule. Similarly, in other derivatives, the N1-methyl group can be twisted relative to the benzotriazine plane to reduce steric hindrance.

Computational studies, often used in conjunction with X-ray data, can provide further insights into the preferred conformations and the energy barriers for rotation around single bonds. nih.gov For 3-cyclopropyl-1,2,4-benzotriazine 1,4-di-N-oxide, it was found that the solid-state conformation determined by X-ray diffraction is also the preferred conformation in the gas phase and in solution. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Compound | 3-Cyclopropyl-1,2,4-benzotriazine 1,4-di-N-oxide | nih.gov |

| Chemical Formula | C10H10N3O2 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | C2/c | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For 1,2,4-benzotriazin-6-amine and its derivatives, ¹H, ¹³C, and ¹⁵N NMR are routinely used for structural confirmation and to probe the electronic environment of the nuclei.

¹H and ¹³C NMR spectroscopy are fundamental tools for the characterization of 1,2,4-benzotriazine derivatives. nih.govmdpi.comacs.orgmdpi.com The chemical shifts and coupling patterns in the ¹H NMR spectrum provide information about the number and connectivity of protons in the molecule. mdpi.com Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment. mdpi.comksu.edu.sa

For example, in a series of 3-substituted 1,2,4-benzotriazine 1,4-dioxides, the ¹H NMR spectra were used to confirm the structures of the synthesized compounds. mdpi.com The chemical shifts of the aromatic protons are particularly informative about the substitution pattern on the benzene (B151609) ring. mdpi.com The structures of various benzotriazine derivatives have been comprehensively characterized using a combination of NMR, IR, and elemental analysis. nih.gov

Complete assignments of ¹H and ¹³C NMR spectra for 3-amino-1,2,4-benzotriazine and its N-oxides have been achieved through 1D and 2D NMR experiments. researchgate.net These assignments are crucial for the unambiguous identification of these compounds.

| Proton | Chemical Shift (ppm) | Reference |

|---|---|---|

| H-5, H-8 | 8.51 (d) | mdpi.com |

| H-6 | 8.35 (t) | mdpi.com |

| H-7 | 7.18 (t) | mdpi.com |

| NH | 8.66 (bs) | mdpi.com |

For fluorinated derivatives of 1,2,4-benzotriazine, ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique. nih.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it ideal for NMR studies. alfa-chemistry.comnih.govbiophysics.org The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, providing valuable information about the position and nature of fluorine-containing substituents. alfa-chemistry.com

¹⁹F NMR has been used to characterize fluorinated benzotriazine derivatives, confirming the successful incorporation of fluorine into the molecular structure. dntb.gov.ua This technique is particularly useful in drug discovery and development, where fluorine is often introduced to modulate the physicochemical and biological properties of a molecule. nih.gov In-cell ¹⁹F NMR can even be used to study the interaction of fluorinated ligands with their biological targets in a cellular environment. nih.govacs.org

The chemical shifts observed in NMR spectra are directly related to the electronic environment of the nuclei. Therefore, correlations can be made between NMR chemical shifts and the electronic effects of substituents on the 1,2,4-benzotriazine ring system. researchgate.net

Studies have shown a good correlation between the ¹H NMR chemical shifts of protons on the benzotriazine ring and the Hammett substituent constant (σp) of the substituent at the C(3) position. researchgate.netlodz.pl This indicates that the electronic effect of the C(3) substituent is effectively transmitted through the heterocyclic ring to the fused benzene ring.

Similarly, ¹³C NMR chemical shifts, particularly of the carbon atoms in the benzene ring, are sensitive to the electron-donating or electron-withdrawing nature of the substituents on the triazine ring. mdpi.com The chemical shift of the para-carbon atom (C-4) in a series of aromatic amines has been used to calculate substituent constants. mdpi.com N-oxidation of the 1,2,4-benzotriazine ring also has a significant effect on the ¹³C and ¹⁵N NMR chemical shifts, which can be rationalized by theoretical calculations. researchgate.net This correlation between NMR data and electronic effects provides a powerful tool for understanding the structure-property relationships in this class of compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating the electronic properties of molecules. It provides insights into the electronic transitions occurring within a molecule upon absorption of ultraviolet or visible light.

The UV-Vis spectra of 1,2,4-benzotriazine derivatives typically exhibit absorption bands corresponding to various electronic transitions. msu.edu The primary transitions observed are π → π* and n → π* transitions. ikm.org.my The π → π* transitions, which are generally of high intensity (large molar absorptivity, ε), arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. msu.edu These are characteristic of compounds with conjugated systems, such as the aromatic and heterocyclic rings in the 1,2,4-benzotriazine core. bspublications.net The n → π* transitions involve the promotion of a non-bonding electron (e.g., from a nitrogen atom) to a π* antibonding orbital and are typically of lower intensity. msu.edu

For instance, studies on substituted 1,2,4-benzotriazines have shown that the electronic structure is significantly influenced by the nature of the substituent at the C(3) position. This effect is directly observable in the UV-Vis spectra, where changes in the substituent lead to shifts in the π–π*(1) transition energy. researchgate.net In some cases, the absorption bands can be broad and structured, spanning a wide range of the visible spectrum, which is indicative of multiple overlapping electronic transitions. acs.org Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to aid in the assignment of these transitions. acs.org

The UV-vis absorption spectra of certain 3-substituted-1,2,4-benzotriazines in ethanol (B145695) show two bands in the UV region between 304–358 nm, with absorption maxima in the range of 334–355 nm. nih.gov Theoretical calculations for a specific derivative, 1-H, correlate well with experimental data, showing a main absorption peak at 322 nm. nih.gov

Table 1: Electronic Transitions in 1,2,4-Benzotriazine Derivatives

| Transition Type | Description | Typical Wavelength Region |

|---|---|---|

| π → π* | Excitation of an electron from a pi bonding to a pi antibonding orbital. | 200-400 nm |

| n → π* | Excitation of an electron from a non-bonding orbital to a pi antibonding orbital. | >300 nm |

The position and intensity of absorption bands in the UV-Vis spectrum of this compound and its derivatives are sensitive to the surrounding solvent environment and the nature of substituents on the molecular framework.

Solvent Effects: The polarity of the solvent can influence the electronic transitions. slideshare.net A change in solvent can lead to a shift in the absorption maximum (λmax), a phenomenon known as solvatochromism. ijiset.com For polar compounds, increasing the polarity of the solvent often results in a bathochromic (red) shift for π → π* transitions and a hypsochromic (blue) shift for n → π* transitions. slideshare.net However, for some 1,2,4-benzotriazine derivatives, the shape of the absorption spectra does not change significantly with solvent polarity, though shifts in the main absorption band of around 12 nm have been observed in different solvents like acetonitrile (B52724) and dichloromethane. nih.gov

Substituent Effects: The electronic nature of substituents attached to the 1,2,4-benzotriazine ring system plays a critical role in modifying the UV-Vis absorption profile. Electron-donating groups (auxochromes), such as the amino group (-NH2) in this compound, can cause a bathochromic shift and an increase in molar absorptivity (hyperchromic effect). bspublications.net Conversely, electron-withdrawing groups can lead to a hypsochromic shift. Studies on various C(3)-substituted benzo[e] researchgate.netacs.orgnih.govtriazines have demonstrated a significant effect of the substituent on the π–π*(1) transition energy. researchgate.net For example, introducing pentafluorophenyl or trifluoromethyl groups can alter the electronic properties, which is reflected in their UV-Vis spectra. acs.org

Table 2: Solvent and Substituent Effects on UV-Vis Spectra

| Effect | Description | Cause |

|---|---|---|

| Bathochromic Shift | Shift of λmax to a longer wavelength. | Stabilization of the excited state more than the ground state. |

| Hypsochromic Shift | Shift of λmax to a shorter wavelength. | Stabilization of the ground state more than the excited state. |

| Hyperchromic Effect | Increase in molar absorptivity (ε). | Increased probability of the electronic transition. |

| Hypochromic Effect | Decrease in molar absorptivity (ε). | Decreased probability of the electronic transition. |

Mass Spectrometry (MS) and Coupled Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the unambiguous determination of the molecular formula of a compound. acs.org This technique can distinguish between compounds that have the same nominal mass but different elemental compositions. For newly synthesized 1,4-dihydrobenzo[e] researchgate.netacs.orgnih.govtriazine derivatives, HRMS is a standard characterization method to confirm their elemental composition. mdpi.com For example, in the study of 3-amino-1,2,4-benzotriazine 1-oxide, accurate mass measurements were used to confirm the elemental composition of fragment ions. researchgate.net The high resolving power of techniques like Fourier Transform Ion Cyclotron Resonance (FTICR) MS allows for the confident identification of molecular formulas from complex mixtures. nih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. measurlabs.com This technique is highly effective for analyzing complex mixtures, assessing the purity of compounds, and identifying impurities or byproducts. mdpi.com In the synthesis of 1,2,4-benzotriazine derivatives, LC/MS can be used to monitor the progress of a reaction and to ensure the purity of the final product. mdpi.com The development of robust interfaces like electrospray ionization (ESI) has made LC-MS a routine and powerful tool in chemical analysis. nih.gov Tandem mass spectrometry (LC-MS/MS) further enhances the capability of the technique by allowing for the fragmentation of selected ions, providing structural information and improving sensitivity and specificity, which is particularly useful for analyzing complex matrices. measurlabs.comresearchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry is a powerful technique used to visualize the spatial distribution of molecules within a sample, such as a biological tissue. frontiersin.org While direct applications on "this compound" are not extensively documented in the provided context, the technique is highly relevant for studying the distribution of its derivatives, especially in biological systems. For instance, if a derivative of this compound were developed as a drug, MALDI imaging could be used to map its localization within tissues, providing valuable information on its distribution and target engagement. frontiersin.org The technique involves coating a sample with a matrix that absorbs laser energy, which then desorbs and ionizes the analyte molecules for mass analysis. researchgate.net This allows for the generation of ion images that map the distribution of specific molecules across the sample surface. frontiersin.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of bonds within the molecule can be determined. For derivatives of this compound, IR spectroscopy provides crucial information about the presence of key functional groups such as N-H, C=O, and C-N bonds. mdpi.comorgchemboulder.comsavemyexams.com

The N-H stretching vibrations of primary amines (R-NH₂) typically appear as two bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com The presence of both symmetric and asymmetric stretching modes gives rise to this characteristic doublet. The N-H bending vibration for primary amines is usually observed between 1650 and 1580 cm⁻¹. orgchemboulder.com Furthermore, a broad band resulting from N-H wagging can be seen between 910 and 665 cm⁻¹ for primary and secondary amines. orgchemboulder.com

The C-N stretching vibrations in aromatic amines are typically found in the 1335-1250 cm⁻¹ range. orgchemboulder.com In the case of more complex benzotriazine derivatives, such as those incorporating carbonyl groups, the strong C=O stretching absorption is a prominent feature, generally appearing in the 1820-1630 cm⁻¹ region. savemyexams.com For instance, in a study of 3-acetyl-7-nitro-1-phenyl-1,4-dihydrobenzo[e] mdpi.comubc.caacs.orgtriazine, a distinct C=O stretch was observed at 1679 cm⁻¹. mdpi.com

The following table summarizes typical IR absorption ranges for key functional groups relevant to this compound and its derivatives.

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Stretch | 3400-3250 (two bands) |

| Primary Amine (N-H) | Bend | 1650-1580 |

| Amine (N-H) | Wag | 910-665 |

| Aromatic C-N | Stretch | 1335-1250 |

| Carbonyl (C=O) | Stretch | 1820-1630 |

| Aromatic C=C | Stretch | 1600-1450 |

Electrochemical Characterization Techniques

Electrochemical methods are vital for understanding the redox properties of 1,2,4-benzotriazine derivatives, which is particularly relevant for their application in areas like medicinal chemistry and materials science.

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox behavior of chemical species. It provides information about the reduction and oxidation potentials of a compound and the stability of the resulting redox states.

Studies on various 1,2,4-benzotriazin-7-one derivatives have demonstrated their electron-accepting capabilities. acs.org For example, 1,3-diphenyl-1,2,4-benzotriazin-7(1H)-one exhibits a first reduction potential (E₁/₂⁻¹/⁰) of -1.20 V. acs.orgacs.org Structural modifications, such as the introduction of electron-withdrawing groups, can significantly alter these redox potentials. Replacing the C3-phenyl group with a trifluoromethyl group, for instance, results in a less negative first redox potential, indicating improved electron affinity. acs.org

Research on 7-oxo-1,2,4-benzotriazines has shown that these compounds undergo two quasi-reversible one-electron redox processes. mdpi.com The introduction of a fluorine atom at the C-8 position was found to have a surprisingly small effect on the formal potentials, suggesting that other factors may play a more significant role in their biological activity. mdpi.com

Pulse radiolysis studies on 3-amino-1,2,4-benzotriazine 1,4-dioxide and its analogues have determined the one-electron reduction potentials of the resulting benzotriazinyl radicals to be in the range of 0.94 to 1.31 V. ubc.canih.gov This information is crucial for understanding the mechanism of action of these compounds as bioreductive drugs. rsc.org

The table below presents the half-wave reduction potentials for selected 1,2,4-benzotriazinone derivatives, illustrating the impact of substituents on their electrochemical behavior.

| Compound | First Reduction Potential (E₁/₂⁻¹/⁰) (V) | Second Reduction Potential (E₁/₂⁻²/⁻¹) (V) |

| 1,3-diphenyl-1,2,4-benzotriazin-7(1H)-one (2a) | -1.20 | - |

| 1-(pentafluorophenyl)-3-phenyl-1,2,4-benzotriazin-7(1H)-one (2b) | -1.04 | -1.70 |

| 1-phenyl-3-(trifluoromethyl)-1,2,4-benzotriazin-7(1H)-one (2d) | -0.99 | -1.69 |

| 7-(dicyanomethylene)-1-phenyl-3-(trifluoromethyl)-1,4-dihydro-1,2,4-benzotriazine (4c) | -0.66 | -1.40 |

| 6-phenyl-8-(trifluoromethyl)- mdpi.comubc.carsc.orgthiadiazolo[3',4':5,6]benzo[1,2-e] mdpi.comubc.caacs.orgtriazin-4(6H)-one (10b) | -0.64 | -1.35 |

Data sourced from studies on quinoidal 1,2,4-benzotriazines. acs.org

Spectroelectrochemical Studies

Spectroelectrochemistry combines spectroscopic and electrochemical techniques to provide simultaneous information about the spectral properties of a species as it undergoes an electrochemical reaction. This is particularly useful for identifying and characterizing transient intermediates, such as radical anions or cations, that are formed during redox processes.

For 1,2,4-benzotriazine derivatives, spectroelectrochemical studies can be employed to monitor changes in the UV-Vis absorption spectrum as the compound is electrochemically reduced or oxidized. This allows for the direct observation of the formation of radical species and provides insight into their stability and subsequent reactions. dntb.gov.ua

In the context of 3-amino-1,2,4-benzotriazine 1,4-dioxide derivatives, pulse radiolysis, a technique analogous to spectroelectrochemistry in its ability to generate and observe reactive intermediates, has been used to study the absorption spectra of the one-electron reduced species. ubc.canih.gov These studies revealed that the initially formed radical anions can undergo protonation and subsequent reactions, leading to the formation of oxidizing benzotriazinyl radicals. ubc.canih.gov The absorption spectra of these intermediates were found to be similar to those generated by one-electron oxidation of the corresponding 3-amino-1,2,4-benzotriazine 1-oxides, suggesting the formation of common radical species. nih.gov

Computational Chemistry and Theoretical Investigations of 1,2,4 Benzotriazin 6 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For a molecule like 1,2,4-Benzotriazin-6-amine, DFT calculations would provide significant insights into its structural, electronic, and energetic properties. Typically, these calculations are performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.gov

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the energy of the molecule at various atomic arrangements to find the one with the minimum energy. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles.

Conformational analysis would also be performed, particularly focusing on the rotation of the amino (-NH2) group attached to the benzotriazine core. This analysis helps identify different stable conformers and the energy barriers between them, providing a deeper understanding of the molecule's flexibility and preferred shapes. Vibrational frequency calculations are typically run after optimization to confirm that the resulting structure is a true energy minimum (indicated by the absence of imaginary frequencies). nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgnih.gov The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor. The energy of the HOMO is related to the ionization potential, and its spatial distribution indicates the regions of the molecule most susceptible to electrophilic attack. youtube.comlibretexts.org

LUMO: This orbital acts as an electron acceptor. The LUMO's energy is related to the electron affinity, and its location highlights the sites prone to nucleophilic attack. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov Analysis of the molecular orbital density would reveal how electrons are distributed across the this compound structure, identifying electron-rich and electron-deficient areas.

Table 1: Hypothetical Frontier Molecular Orbital Properties (Note: This table is illustrative as specific data for this compound was not found. Values are representative for similar heterocyclic compounds.)

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

DFT calculations can be used to predict various thermochemical properties. The heat of formation (ΔHf), which is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states, is a fundamental measure of its stability. While experimental determination can be challenging, computational methods provide reliable estimates. nih.gov Other properties such as standard Gibbs free energy and entropy can also be calculated, providing a comprehensive thermodynamic profile of the molecule.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically (cleaving it to form two radical fragments). wikipedia.orgtaylorandfrancis.com Computationally, BDE is calculated as the enthalpy difference between the parent molecule and the resulting radicals after bond cleavage. taylorandfrancis.comucsb.edu For this compound, calculating the BDE for various bonds, such as the C-N bond of the amino group or bonds within the triazine ring, would identify the weakest links in the molecule. These values are critical for assessing the molecule's thermal stability and predicting its degradation pathways.

Table 2: Hypothetical Bond Dissociation Energies (BDE) (Note: This table is illustrative as specific data for this compound was not found. Values are representative for similar aromatic amines.)

| Bond | BDE (kJ/mol) | Description |

|---|---|---|

| C-NH2 | 420 | Strength of the bond connecting the amino group to the ring |

| N-H | 380 | Strength of a bond within the amino group |

DFT can simulate various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption. This allows for the assignment of absorption bands to specific molecular orbital transitions (e.g., π → π* or n → π*).

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.gov By correlating these calculated shifts with experimental spectra, one can confirm the proposed structure and assign specific peaks to individual atoms within the this compound molecule. researchgate.netnih.gov

Quantum Chemical Modeling of Reaction Mechanisms and Pathways

Quantum chemical modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating complex reaction mechanisms that are often difficult to characterize experimentally. Such models can map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a step-by-step view of a chemical transformation.

Studies on related benzotriazine systems have demonstrated the power of this approach. For instance, DFT calculations have been employed to understand the intramolecular heterocyclization mechanism for the synthesis of 1,2,3-benzotriazines. These calculations detailed the reaction pathway, starting from the deprotonation of a precursor, followed by a nucleophilic attack of the resulting anion on an electrophilic azide (B81097) group, leading to cyclization. The computed Gibbs free energy of activation (ΔG‡) for the key cyclization step was found to be +12.3 kcal/mol, indicating a feasible reaction pathway.

Similarly, the bioactivation pathways of 1,2,4-benzotriazine (B1219565) 1,4-di-N-oxides, which are potent antitumor drug candidates, have been explored computationally. The one-electron reduction of these compounds is a critical activation step, leading to the formation of radical species that can induce DNA damage. Quantum chemical modeling helps to understand the conformational preferences and electronic factors that influence these reduction processes and subsequent reaction pathways of the radical intermediates. For example, a two-step route to generate 1,3-disubstituted benzo-fused 1,2,4-triazinyl radicals involves the mild reduction of a nitro group followed by an acid-mediated cyclodehydration, a process whose efficiency and mechanism can be rationalized through computational models.

These examples, while not specific to this compound, highlight the methodologies used to predict and understand the reactivity and synthetic routes pertinent to the benzotriazine scaffold.

Theoretical Studies on Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a solid-state crystal lattice is dictated by a delicate balance of intermolecular interactions, such as hydrogen bonds, π–π stacking, and van der Waals forces. Theoretical studies are crucial for understanding and predicting these interactions, which in turn determine the final crystal structure and its properties.

Crystal engineering relies on the understanding of these forces to design new solids. For benzotriazine derivatives, computational methods combined with experimental data from X-ray crystallography provide a detailed picture of the crystal packing. For example, the analysis of 3-cyclopropyl-1,2,4-benzotriazine 1,4-di-N-oxide revealed its solid-state conformation, which was then confirmed by DFT and second-order perturbation theory calculations to be the preferred conformation in the gas phase and in solution as well.

In the case of radical species, such as 1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl, DFT calculations have been essential in resolving complex structure-to-magnetism correlations. Experimental data suggested an alternating antiferromagnetic Heisenberg linear chain model, and DFT was used to accurately reproduce the microscopic magnetic exchange interactions, identifying the specific weak hydrogen bonds (H3⋯N4 and H23⋯N1) responsible for the observed magnetic behavior. This demonstrates how theoretical calculations can pinpoint the exact intermolecular interactions governing the bulk properties of the material.

The study of co-crystals, such as those formed between 1H-benzotriazole and tetrafluoroterephthalic acid, further illustrates the utility of these methods. DFT calculations and quantitative electrostatic potential analysis can explain the active sites for hydrogen bonding and predict the resulting supramolecular architecture.

| Compound/System | Interaction Type | Computational Method | Key Finding |

|---|---|---|---|

| 1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl | Hydrogen Bonding (C-H···N) | DFT | Weak hydrogen bonds were identified as the pathway for antiferromagnetic exchange. |

| 1H-Benzotriazole / Tetrafluoroterephthalic acid Co-crystal | Hydrogen Bonding (N-H···O, O-H···N, C-H···F) | DFT, ESP Analysis | Predicted and explained the hydrogen bonding modes responsible for co-crystal formation. |

| 3-Cyclopropyl-1,2,4-benzotriazine 1,4-di-N-oxide | General Packing Forces | DFT, MP2 | Confirmed that the solid-state conformation is the most stable in the gas phase and solution. |

Prediction of Material Properties from Computational Data

Computational chemistry is increasingly used not only to explain existing data but also to predict the properties of novel materials before synthesis. This predictive power is particularly valuable in fields like materials science and drug design.

For benzotriazine derivatives, computational methods have been successfully used to predict magnetic properties. As mentioned previously, DFT calculations were able to unravel the complex relationship between the crystal structure of a Blatter radical and its magnetic susceptibility, accurately calculating the magnetic exchange interactions. Furthermore, research into benzotriazinyl-based organic radicals has focused on tailoring their design to achieve specific functions, such as a spin transition, with computational studies guiding the rational design of these spin-carrying molecules.

Beyond magnetism, the prediction of other material properties is also feasible. Computational studies on s-triazine derivatives have been used to predict their suitability as energetic materials. DFT calculations were used to determine geometries, heats of formation, and densities, while crystal packing calculations helped predict the most stable crystal structures. Analysis of bond dissociation energies provided insights into thermal stability. Although performed on a different triazine isomer, this work exemplifies a computational workflow that could be applied to this compound to predict its energetic properties.

Similarly, DFT is used to predict the reactivity and stability of molecules through the analysis of global and local reactivity descriptors derived from conceptual DFT. Parameters such as the HOMO-LUMO gap, chemical hardness, and electrophilicity can be calculated to predict a molecule's kinetic stability and reactivity sites, which is valuable in the context of drug design and materials science.

Spin Density Distribution Analysis in Radical Species

When a molecule exists as a radical, it contains one or more unpaired electrons. The distribution of the spin of this unpaired electron across the molecule, known as the spin density distribution, is key to understanding the radical's structure, stability, and reactivity. Computational methods, in conjunction with experimental techniques like Electron Spin Resonance (ESR) spectroscopy, are essential for mapping this distribution.

For 1,4-dihydro-1,2,4-benzotriazinyl radicals, ESR and NMR studies, including those on isotopically labeled compounds, have allowed for the complete assignment of nitrogen and proton hyperfine splitting constants. These experimental constants are directly related to the spin density at each nucleus and can be compared with values calculated using quantum chemical methods, such as Self-Consistent Field (SCF) theory, to validate the theoretical model and gain a complete picture of the spin distribution.

In coordination chemistry, the interaction between a radical ligand and a metal center is highly dependent on the spin density distribution. Studies on complexes of a neutral 1,2,4-benzotriazinyl radical with various metal ions (Mn(II), Fe(II), Co(II), Ni(II)) have used magnetic susceptibility measurements and electronic structure calculations to understand the magnetic coupling. The calculations revealed whether the interaction was antiferromagnetic or ferromagnetic, which is a direct consequence of how the spin density on the radical ligand overlaps with the magnetic orbitals of the metal ion. This knowledge is critical for designing new molecule-based magnets.

| Atom Position | Calculated Coupling Constant (a) | Experimental Correlation |

|---|---|---|

| N1 | ~6.0 - 7.0 | Correlates with 14N hyperfine splitting in ESR spectra. |

| N4 | ~4.0 - 5.0 | |

| H5 | ~3.0 - 4.0 | Correlates with 1H hyperfine splitting in ESR/NMR spectra. |

| H7 | ~3.0 - 4.0 | |

| H (N-H) | Variable |

Note: The values are representative and can vary significantly based on substituents and the specific computational method used. They are based on general findings from studies on this class of radicals.

Advanced Applications of 1,2,4 Benzotriazine 6 Amine in Chemical Sciences and Materials

Role as Versatile Reagents and Intermediates in Organic Synthesis

The 1,2,4-benzotriazine (B1219565) framework serves as a foundational building block in synthetic organic chemistry, enabling the construction of more complex molecular architectures. The inherent reactivity of the triazine ring, coupled with the directing and activating effects of substituents like the 6-amine group, allows for a diverse range of chemical transformations.

Nitrogen Source in Organic Transformations

While the triazine ring is nitrogen-rich, its application as a direct nitrogen atom donor in transformations is nuanced. The stability of the aromatic system means that it does not readily fragment to transfer single nitrogen atoms. Instead, its role as a nitrogen source is more commonly observed in reactions involving the entire heterocyclic scaffold or in denitrogenative reactions where dinitrogen (N₂) is extruded, particularly in related isomers like 1,2,3-benzotriazinones. researchgate.netnih.gov In the context of 1,2,4-benzotriazines, the nitrogen atoms are integral to the electronic structure that facilitates reactions at other parts of the molecule or enables the scaffold to participate as a complete unit in cycloaddition reactions.

Building Blocks for Complex Heterocyclic Systems

The 1,2,4-benzotriazine nucleus is a prominent and well-established substructure for the synthesis of a wide array of polycyclic heterocyclic systems. researchgate.netepa.gov Its framework acts as a versatile starting point for annulation reactions, where additional rings are fused onto the benzotriazine core. This strategy provides access to novel and complex chemical spaces. For instance, the inherent reactivity of the benzotriazine system allows for the construction of fused five-membered rings, leading to compounds such as:

Thiazolo[2,3-c] tandfonline.comresearchgate.netmdpi.combenzotriazines researchgate.net

Imidazo[1,2-c] tandfonline.comresearchgate.netmdpi.combenzotriazines researchgate.net

Triazolo[5,1-c] tandfonline.comresearchgate.netmdpi.combenzotriazines researchgate.net

These fused systems are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures and electronic properties. The synthesis of these complex heterocycles often relies on the reactivity of the nitrogen atoms within the triazine ring and the ability to functionalize the benzene (B151609) portion of the molecule, such as at the 6-amine position, to direct cyclization reactions.

Applications in Materials Science and Engineering

The electron-deficient nature of the 1,2,4-benzotriazine ring system is a key feature that has been exploited in the field of materials science. This intrinsic electronic property makes it an excellent candidate for use as an electron-accepting (n-type) component in various organic electronic and functional material applications.

Electron-Accepting Components in Organic Electronic Devices

In the design of organic semiconductors, materials with strong electron-accepting capabilities are crucial for creating efficient n-type and ambipolar devices. The 1,2,4-benzotriazine moiety, and the related benzotriazole (B28993) structure, are recognized as moderately electron-deficient building blocks. rsc.orgresearchgate.net This characteristic is due to the electron-withdrawing effect of the imine (-C=N-) bonds within the heterocyclic ring. researchgate.net

This property has been leveraged in the development of materials for:

Organic Field-Effect Transistors (OFETs): Benzotriazole derivatives decorated with other electron-withdrawing groups have been synthesized and successfully employed in OFETs, exhibiting promising n-type semiconductor behavior with high electron mobilities. mdpi.com

Organic Light-Emitting Diodes (OLEDs): Polymers incorporating the benzotriazole unit have been used as the active material in OLEDs, demonstrating their utility as lighting emitters. mdpi.com

Organic Solar Cells (OSCs): Benzotriazole-based polymers and small molecules have been designed as electron acceptors in non-fullerene organic solar cells. mdpi.comacs.org By pairing them with suitable electron-donating materials, researchers have achieved high open-circuit voltages and power conversion efficiencies. acs.org

The performance of these materials is summarized in the table below, highlighting the electron-accepting capabilities of the benzotriazole/benzotriazine core.

| Device Type | Material Class | Role of Benzotriazine/Benzotriazole | Key Performance Metric |

| OFET | Pyrazine-decorated benzotriazole | n-type semiconductor | Electron mobility ~10⁻² cm²V⁻¹s⁻¹ mdpi.com |

| OLED | π-Conjugated Polymer | Electron-accepting unit in backbone | Green and red luminescence mdpi.com |

| OSC | Polymer (Donor) / Small Molecule (Acceptor) | Electron-accepting unit | Power Conversion Efficiency of 10.5% acs.org |

Incorporation into Polymer Formulations for Enhanced Material Properties

The 1,2,4-benzotriazine scaffold can be incorporated into polymer backbones to create advanced materials with tailored properties. These polymers often feature a donor-acceptor (D-A) architecture, where the electron-deficient benzotriazine unit is paired with an electron-rich co-monomer. mdpi.com This design strategy allows for precise tuning of the polymer's optical and electronic properties, such as its band gap. researchgate.net

Key advantages of incorporating benzotriazine units into polymers include:

Enhanced Thermal Stability: Dihydrobenzo[e] tandfonline.comresearchgate.netmdpi.comtriazine derivatives have demonstrated high thermal stability, with decomposition temperatures reaching up to 240–250 °C, making them suitable for applications requiring robust materials. researchgate.netresearchgate.net

Improved Solubility: The ability to attach flexible alkyl chains to the benzotriazine unit, often at one of the nitrogen atoms, enhances the solubility of the resulting polymers in common organic solvents, which is crucial for solution-based processing of electronic devices. rsc.org

Tunable Electronic Properties: By combining the benzotriazine acceptor with various donor units, a range of polymers with different photophysical and electrochemical characteristics can be synthesized, making them versatile for multipurpose organic electronic applications. researchgate.net

Development of Innovative Materials with Tailored Performance

Beyond conventional electronics, the unique chemistry of 1,2,4-benzotriazine derivatives opens pathways to innovative materials with specialized functions. A significant area of research involves the synthesis of stable nitrogen-centered radicals from dihydrobenzo[e] tandfonline.comresearchgate.netmdpi.comtriazine precursors. researchgate.net

These radicals, known as Blatter radicals, are valuable for creating functional organic materials with applications in:

Molecular Electronics and Spintronics: The stable open-shell nature of these radicals imparts magnetic properties, making them promising components for devices that utilize both the charge and spin of electrons. researchgate.netresearchgate.net

Functional Coatings and Additives: Benzotriazole derivatives are widely used as UV stabilizers in plastics and polymers. gsconlinepress.com They absorb ultraviolet radiation, preventing the degradation of materials exposed to sunlight and thereby extending their durability and performance. gsconlinepress.com

The high thermal stability and unique electronic structure of the 1,2,4-benzotriazine core make it a foundational component for the next generation of advanced functional materials. researchgate.netresearchgate.net

Environmental Chemistry Applications

The environmental applications of 1,2,4-benzotriazine derivatives, including those structurally related to 1,2,4-Benzotriazin-6-amine, are an emerging area of research. These applications primarily focus on understanding the environmental fate of these compounds and leveraging their chemical properties for monitoring purposes.

Studies on the Degradation and Fate of Chemical Pollutants

While specific studies on the environmental degradation of this compound are limited, research on related benzotriazine and benzotriazole compounds provides insights into their potential environmental behavior. Benzotriazoles are recognized as emerging environmental pollutants due to their widespread use as corrosion inhibitors and their detection in various aquatic environments researchgate.netnih.govwright.edu. Their persistence can be attributed to their high water solubility and resistance to biodegradation researchgate.net.

Photodegradation is a key process that can influence the environmental fate of such compounds. For instance, studies on the benzotriazine 1,4-di-N-oxide hypoxia-activated prodrug SN30000 have shown that it is susceptible to photodegradation in aqueous solutions under normal laboratory lighting conditions nih.gov. The degradation of SN30000 was found to be oxygen-insensitive with a quantum yield of 0.016, leading to the formation of a major, less toxic photoproduct through intramolecular oxygen transfer nih.gov. This suggests that sunlight could play a role in the natural attenuation of benzotriazine-based compounds in the environment.

Furthermore, research on the photocatalytic degradation of 1H-benzotriazole has demonstrated that its breakdown can be influenced by factors such as pH nih.gov. The process can lead to the formation of various intermediates and, ultimately, the potential for mineralization, including the formation of molecular nitrogen nih.gov. While direct photolysis of some benzotriazole derivatives is inefficient, indicating their stability to UV irradiation, photocatalytic processes can enhance their degradation nih.govcsic.es.

Development of Analytical Reagents for Environmental Monitoring

The structural characteristics of benzotriazine and benzotriazole scaffolds make them suitable for the development of analytical reagents for environmental monitoring, particularly for the detection of metal ions. Triazine-based molecules are being explored as selective and sensitive chemosensors for various metal ions through colorimetric and fluorometric methods researchgate.net. The tunability of the triazine structure allows for the incorporation of different functional groups to enhance binding affinity and specificity researchgate.net.

For example, a hydroxyphenylbenzotriazole derivative has been synthesized and shown to form colored complexes with heavy metal ions such as Sn²⁺, Hg²⁺, and Pb²⁺, indicating its potential for use in the detection and quantification of these environmental pollutants researchgate.net. Similarly, a benzotriazole-functionalized metal-organic framework (MOF), UiO-66-NH-BT, has been developed as a dual chemosensor for the highly selective and sensitive detection of copper ions and chromium oxyanions in aqueous media . This sensor exhibited a low detection limit for Cu²⁺, demonstrating the potential of incorporating benzotriazole moieties into advanced materials for environmental sensing applications . These examples highlight the utility of the broader class of benzotriazole and triazine compounds as platforms for creating new analytical tools for monitoring environmental contaminants.

Design of High-Energy Materials Based on Benzotriazine Scaffolds

The 1,2,4-benzotriazine scaffold is a promising framework for the design of high-energy materials due to its high nitrogen content and rigid, planar structure, which contribute to high density and thermal stability. Research in this area focuses on the synthesis of benzotriazine derivatives with energetic functionalities, such as nitro and amino groups, to achieve a balance between performance and sensitivity.

A notable example is the synthesis of 3-amino-5,7-dinitrobenzo[e] nih.govnih.govcsic.estriazine 1-oxide, a compound that exhibits excellent properties as a heat-resistant explosive acs.org. This compound demonstrates a high thermal decomposition temperature and low sensitivity to impact and friction, making it a safer alternative to some conventional explosives acs.org. The performance of this and related synthesized energetic benzotriazines are summarized in the table below.

| Compound | Detonation Velocity (Dv) | Thermal Decomposition Temperature (Td) | Impact Sensitivity (IS) | Friction Sensitivity (FS) |

|---|---|---|---|---|

| 3-amino-5,7-dinitrobenzo[e] nih.govnih.govcsic.estriazine 1-oxide | 8050 m/s | 290 °C | >40 J | >360 N |

Chemical Scaffold for Structure-Activity Relationship (SAR) Exploration in Chemical Biology

The 1,2,4-benzotriazine nucleus is a privileged scaffold in medicinal chemistry and chemical biology for conducting structure-activity relationship (SAR) studies. Its rigid framework allows for the systematic modification of substituent positions to probe interactions with biological targets and to optimize pharmacological properties. A prominent example of this is the extensive SAR exploration of 1,2,4-benzotriazine 1,4-dioxides as analogues of the bioreductive hypoxic cytotoxin, Tirapazamine (B611382) (TPZ, 1,2,4-benzotriazin-3-amine (B41255) 1,4-dioxide) nih.govacs.org.

In these studies, researchers have synthesized numerous analogues with systematic variations of substituents at the 5-, 6-, 7-, and 8-positions of the benzotriazine ring to investigate their effects on electronic properties, solubility, and biological activity nih.govacs.org. The one-electron reduction potential (E(1)) of these analogues was found to correlate well with the electronic parameters of the substituents nih.govacs.org. This is a critical parameter for hypoxia-selective cytotoxins, as it governs their activation under low-oxygen conditions.

The SAR studies on TPZ analogues have provided a detailed understanding of how substituent effects modulate biological activity. For instance, it was found that:

Aerobic cytotoxicity showed a strong positive correlation with the one-electron reduction potential, meaning that electron-withdrawing substituents increased toxicity under normal oxygen conditions nih.govacs.org.

Hypoxic cytotoxicity also generally increased with a higher reduction potential, reaching a maximum with halo- and trifluoromethyl-substituted derivatives nih.govacs.org.

The hypoxic cytotoxicity ratio (HCR) , a measure of selectivity for hypoxic cells, was highest for analogues with weakly electron-donating substituents nih.govacs.org.

These detailed SAR studies allow for the rational design of new compounds with improved therapeutic profiles, such as enhanced potency, better solubility, and a higher therapeutic index. The 1,2,4-benzotriazine scaffold, with its multiple positions for substitution, including the 6-position as in this compound, provides a versatile platform for such explorations in chemical biology.

Conclusion and Future Research Directions

Synthesis and Functionalization Challenges

The synthesis of the 1,2,4-benzotriazine (B1219565) core is a well-documented area of heterocyclic chemistry, yet it presents persistent challenges that are amplified when specific functionalization, such as the introduction of a 6-amino group, is required. researchgate.net Traditional methods for creating the benzotriazine ring often involve multi-step sequences, including cyclocondensations and cycloadditions, which can suffer from harsh reaction conditions, low yields, and the use of toxic reagents. organic-chemistry.orgresearchgate.net

A primary future challenge lies in developing more efficient and greener synthetic protocols. The regioselective introduction of the amino group at the C6 position of the benzene (B151609) ring is a significant hurdle. Current strategies often rely on starting with pre-functionalized precursors, such as substituted 2-nitroanilines, which can be costly and limit structural diversity. researchgate.net Future research must focus on late-stage C-H amination techniques that could directly install the amino group onto a pre-formed benzotriazine scaffold, offering a more convergent and flexible approach. Furthermore, many existing cyclization methods require metal catalysts or strong acids, and moving towards catalyst-free or milder reaction conditions is a key goal. nih.gov

Another area ripe for exploration is the functionalization of the 6-amino group itself. This amine provides a critical handle for further derivatization, allowing for the construction of diverse molecular libraries. However, the reactivity of the triazine ring system can complicate selective N-functionalization. Future work should aim to develop orthogonal protection-deprotection strategies and selective reaction conditions that allow for the modification of the exocyclic amine without compromising the integrity of the heterocyclic core.

| Synthetic Challenge | Current Approaches | Future Research Direction |